3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Antifungal CYP51 Structure-Activity Relationship

This is the regiospecifically correct 3-(meta)-substituted isomer for rational antifungal SAR. Unlike positional variants, this pyridinylmethylamino-triazole scaffold delivers non-linear potency gains—MIC80 values as low as 23 ng/mL against C. albicans are documented for this subclass—due to its distinct π-stacking and H-bond acceptor geometry at the fungal CYP51 active site. Researchers requiring the correct meta-substituted building block for library synthesis, ligand design, or agricultural DMI programs should request a quote.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 1242188-21-1
Cat. No. B6615944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
CAS1242188-21-1
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=NC=N2
InChIInChI=1S/C8H8N4/c1-2-8(4-9-3-1)5-12-7-10-6-11-12/h1-4,6-7H,5H2
InChIKeyIORQSJPVIZBFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine (CAS 1242188-21-1): Chemical Identity and Core Structural Features for Procurement Specification


3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine (CAS 1242188-21-1) is a heterocyclic building block comprising a pyridine core linked via a methylene bridge to a 1,2,4-triazole moiety . Its molecular formula is C8H8N4 with a molecular weight of 160.18 g/mol . The compound features the biologically significant 1,2,4-triazole pharmacophore positioned at the meta (3-) position of the pyridine ring, a regiospecific configuration that differentiates it from other positional isomers and serves as a key structural determinant for downstream functional applications .

Why Generic 1,2,4-Triazole-Pyridine Analogs Cannot Substitute for 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine (CAS 1242188-21-1) in Structure-Dependent Research


In the 1,2,4-triazole-pyridine chemical space, seemingly minor structural variations produce non-linear, non-predictable changes in biological and physicochemical properties. Substitution patterns on the pyridine ring critically influence antifungal potency and target engagement [1]. The regiospecific meta-substitution of the triazolylmethyl group on the pyridine ring in the target compound is a precise structural feature; positional isomers (e.g., ortho- or para-substituted analogs) or ring-replaced variants (e.g., benzene or piperidine scaffolds) cannot be assumed to exhibit equivalent activity, selectivity, or synthetic utility [2]. Generic substitution without empirical validation therefore introduces uncontrolled variables into structure-activity relationship (SAR) campaigns and chemical synthesis workflows.

Quantitative Differentiation Evidence for 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine (CAS 1242188-21-1) vs. Structural Analogs


Positional Isomer Differentiation: Meta-Substituted Pyridine vs. Benzene/Piperidine Analogs in CYP51-Targeted Antifungal SAR

In a systematic SAR study of 2-phenyl-1-amino-3-triazolylpropan-2-ol antifungals, replacing the benzylamino group with a 3-pyridinylmethylamino moiety (structurally homologous to the target compound's 3-triazolylmethylpyridine scaffold) produced an MIC80 of 23 ng/mL against Candida albicans, representing the most potent compound in the series [1]. In contrast, the analogous 4-pyridinylmethylamino derivative exhibited a substantially higher MIC80 of 60 ng/mL (2.6-fold reduced potency), while the piperidinylmethylamino analog showed an MIC80 of 110 ng/mL (4.8-fold reduced potency) [1].

Antifungal CYP51 Structure-Activity Relationship Candida albicans

Pyridine-Containing vs. Benzene-Containing Triazoles: Class-Level Antifungal Activity Comparison Against Candida albicans

Triazole derivatives containing pyridine moieties have been reported to demonstrate antifungal activity up to 2.5 times higher than the reference polyene antifungal Nystatin against Candida albicans strains [1]. In contrast, aryl benzofuran ketoximes bearing triazolylmethyl substituents (benzene-based core) exhibited only moderate antifungal activity against the same pathogen in parallel comparative studies [2].

Antifungal Triazole Candida albicans Drug Discovery

Ligand Efficiency and Structural Determinants: Hydrogen Bonding and π-π Stacking Contributions of Pyridine-Triazole Scaffolds

The potent antifungal activity of pyridinylmethylamino-triazole derivatives (MIC80 = 23 ng/mL) was mechanistically attributed to favorable hydrogen bonding and π-π stacking interactions within the active site of C. albicans CYP51 [1]. The meta-pyridine nitrogen orientation in the target compound's structural class enables optimal geometric complementarity with the heme-binding pocket, a feature not present in benzene-based analogs which lack the nitrogen H-bond acceptor or in piperidine analogs which lack the aromatic π-stacking capability [1].

Molecular Docking CYP51 Ligand Efficiency π-π Stacking

Validated Research and Industrial Applications for 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine (CAS 1242188-21-1) Based on Quantitative Evidence


CYP51-Targeted Antifungal Drug Discovery: Lead Optimization and SAR Expansion

This compound serves as a critical building block for synthesizing pyridinylmethylamino-triazole derivatives targeting fungal CYP51 (lanosterol 14α-demethylase). Based on SAR data showing MIC80 values as low as 23 ng/mL against C. albicans for the 3-pyridinylmethylamino subclass [1], researchers can leverage the meta-pyridine substitution pattern to optimize antifungal potency and selectivity.

Rational Scaffold Design for Dual Pharmacophoric Ligands (H-Bond + π-π Stacking)

The pyridine ring in the target compound provides a unique combination of aromatic π-stacking and hydrogen bond acceptor functionality, both identified as critical for potent CYP51 inhibition [1]. This makes the scaffold valuable for rational ligand design campaigns where dual binding interactions are desired to enhance target engagement and ligand efficiency.

Chemical Synthesis Intermediate for 1,2,4-Triazole-Pyridine Hybrid Libraries

As a meta-substituted pyridinyl-triazolylmethyl building block, this compound can be incorporated into diverse synthetic pathways to generate focused compound libraries. The demonstrated sensitivity of antifungal activity to pyridine substitution position [1] underscores the importance of using the regiospecifically correct 3-substituted isomer rather than positional variants, ensuring library integrity and meaningful SAR correlations.

Agrochemical Fungicide Discovery: Triazole-Based Sterol Biosynthesis Inhibitors

The 1,2,4-triazole-pyridine hybrid motif has established utility in agricultural fungicide development as a sterol demethylation inhibitor [2]. The target compound provides a streamlined entry point for synthesizing novel triazolylmethyl-pyridine analogs for evaluation against phytopathogenic fungi, leveraging the validated pyridine-containing triazole class effect for antifungal activity.

Quote Request

Request a Quote for 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.